molecular formula C10H16Br2O B13655131 rel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol

rel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol

Cat. No.: B13655131
M. Wt: 312.04 g/mol
InChI Key: GMTWHRPMJBXEJH-DHPMYPJLSA-N
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Description

rel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol (CAS 1516551-46-4) is a brominated bicyclic alcohol featuring a bicyclo[6.1.0]nonane core with two bromine atoms at the 4,5-positions and a hydroxymethyl group at the 9-position. Its stereochemistry (rel-(1R,8S,9s)) is critical for its reactivity and applications in chemical biology, particularly in targeting voltage-sensitive dyes in neuroscience research . The compound is synthesized via dibromination of a bicyclo[6.1.0]nonene precursor followed by reduction, achieving high yields (>90%) .

Properties

Molecular Formula

C10H16Br2O

Molecular Weight

312.04 g/mol

IUPAC Name

[(1R,8S)-4,5-dibromo-9-bicyclo[6.1.0]nonanyl]methanol

InChI

InChI=1S/C10H16Br2O/c11-9-3-1-6-7(8(6)5-13)2-4-10(9)12/h6-10,13H,1-5H2/t6-,7+,8?,9?,10?

InChI Key

GMTWHRPMJBXEJH-DHPMYPJLSA-N

Isomeric SMILES

C1CC(C(CC[C@H]2[C@@H]1C2CO)Br)Br

Canonical SMILES

C1CC(C(CCC2C1C2CO)Br)Br

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation of this compound typically involves the bromination of bicyclo[6.1.0]nonane derivatives followed by functional group transformations to introduce the hydroxymethyl group at the 9-position. The key intermediate is often a bicyclo[6.1.0]nonane precursor that undergoes selective dibromination at the 4,5-positions.

Detailed Preparation Procedure

A representative synthesis from the literature is summarized below, illustrating the typical conditions and reagents used:

Step Reagents & Conditions Description Yield/Outcome
1 Starting material: bicyclo[6.1.0]nonane derivative (S2) Dissolved in chloroform (CHCl3) at 0°C -
2 Addition of bromine (Br2), 1 equiv., dropwise at 0°C Bromination of the bicyclo[6.1.0]nonane ring at the 4,5-positions Formation of dibromide intermediate
3 Stirring for 15 minutes at 0°C Reaction completion -
4 Quenching with aqueous sodium thiosulfate (Na2S2O3) solution To remove excess bromine -
5 Separation of organic and aqueous layers; extraction of aqueous layer with chloroform Isolation of organic product -
6 Drying over magnesium sulfate (MgSO4), filtration, concentration under reduced pressure To isolate crude product -
7 Purification by flash chromatography (cyclohexane/ethyl acetate gradient) Purification of (4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol Yield: 94% (as white solid)

This method is adapted from a detailed synthetic protocol reported in a peer-reviewed chemical synthesis supporting information document.

Reaction Mechanism Insights

  • The bromination occurs regioselectively at the 4 and 5 positions due to the strain and electronic environment of the bicyclo[6.1.0]nonane scaffold.
  • The reaction is performed at low temperature (0°C) to control the reactivity of bromine and avoid overbromination or side reactions.
  • The use of sodium thiosulfate solution efficiently quenches unreacted bromine, preventing further undesired reactions.
  • The hydroxymethyl group at the 9-position is retained or introduced depending on the starting bicyclic precursor used.

Alternative Preparation Notes and Variations

  • Some literature references indicate that the compound can be prepared by bromination of bicyclo[6.1.0]nonan-9-yl methanol derivatives obtained from other synthetic routes, including diazo compound transformations and cyclopropanation reactions.
  • The dibromide intermediate is often a key precursor for further functionalization, such as conversion to carboxylic acids or azide derivatives for molecular probe applications.
  • Reaction monitoring is typically done by thin-layer chromatography (TLC) with solvent systems such as cyclohexane/ethyl acetate mixtures.

Comparative Data Table of Preparation Conditions from Literature

Reference Starting Material Brominating Agent Solvent Temperature Reaction Time Purification Yield (%)
bicyclo[6.1.0]nonane derivative (S2) Bromine (Br2) CHCl3 0°C 15 min Flash chromatography 94
(Patent) Similar bicyclic intermediate Bromine or other halogen sources Not specified Low temp Not specified Filtration and concentration 19 mmol scale crude obtained
(Thesis) (1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol Literature method referenced Not specified Not specified Not specified Not specified 12.36 mmol scale

Summary of Research Findings

  • The dominant and well-documented method for preparing this compound involves the controlled bromination of bicyclo[6.1.0]nonane derivatives in chloroform at low temperature using bromine.
  • The reaction proceeds efficiently with high yields (~94%) after purification by chromatography.
  • The dibromide intermediate is a versatile compound for further synthetic elaborations.
  • The preparation methods are consistent across various academic and patent literature, confirming reproducibility and reliability.
  • Reaction conditions emphasize temperature control and quenching steps to ensure selectivity and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group in rel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: rel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study the interactions of brominated bicyclic compounds with biological macromolecules. Its structural features make it a valuable tool for investigating the binding affinities and specificities of various biological targets.

Medicine: Potential applications in medicine include the development of new therapeutic agents. The bromine atoms and methanol group can be modified to enhance the compound’s pharmacological properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of rel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol involves its interaction with specific molecular targets. The bromine atoms and methanol group can form hydrogen bonds and other interactions with enzymes, receptors, or other biological macromolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Functional Group and Reactivity Analysis

  • Brominated Derivatives : The 4,5-dibromo substitution in the target compound enhances electrophilicity, enabling nucleophilic substitution reactions. This contrasts with alkyne-containing analogs (e.g., BCN derivatives), which participate in strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation .
  • Hydroxymethyl Group : The 9-hydroxymethyl group in all compared compounds allows further functionalization (e.g., oxidation to aldehydes or conjugation via carbonate linkages) .
  • Stereochemical Impact: The rel-(1R,8S,9s) configuration dictates spatial arrangement, influencing intermolecular interactions. For example, exo vs. endo isomers of ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylates exhibit distinct melting points and solubility profiles .

Physicochemical Properties

  • Molecular Weight and Polarity: The dibromo derivative (MW 328.04) is heavier and more lipophilic than non-brominated analogs (e.g., alkyne variant MW 176.26), affecting solubility in aqueous vs. organic solvents .
  • NMR Signatures : The target compound’s ¹H-NMR shows deshielded protons near bromines (δ 5.68–5.59 ppm for olefinic protons in precursor; δ 1.06–0.97 ppm for cyclopropane CH₂), distinct from alkyne analogs (δ ~2.4 ppm for acetylenic protons) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of rel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis typically involves bromination of the bicyclo[6.1.0]nonane core followed by methanol functionalization. Key steps include:

  • Precursor Selection : Use rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (CAS 1263166-90-0) as a starting material, with bromination at positions 4 and 5 using NBS (N-bromosuccinimide) under radical conditions .
  • Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF) and reaction temperature (0–25°C) to control regioselectivity and minimize side products. Monitor progress via TLC or GC-MS .
  • Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the dibrominated product.

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the bicyclic framework and bromine positions. Compare chemical shifts with analogous compounds (e.g., bicyclo[3.1.1]heptan-2-ol derivatives) .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (C₁₀H₁₄Br₂O) and isotopic patterns characteristic of bromine .
  • HPLC-PDA : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm) to assess purity, especially for brominated byproducts .

Advanced Research Questions

Q. How does the steric and electronic environment of the bicyclo[6.1.0]nonane scaffold influence the reactivity of the dibrominated derivative in cross-coupling reactions?

  • Methodological Answer :

  • Theoretical Framework : Apply frontier molecular orbital (FMO) theory to predict reactivity. The strained bicyclic structure may lower activation energy for Suzuki-Miyaura couplings .
  • Experimental Design : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) in toluene/water mixtures. Monitor reaction progress via ¹H NMR to identify optimal conditions .
  • Contingency Planning : If side reactions occur (e.g., debromination), use additives like tetrabutylammonium bromide (TBAB) to stabilize intermediates .

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Design a split-plot experiment with pH (3–10) as the main factor, temperature (25–60°C) as the subplot, and time (0–72 hours) as the sub-subplot. Use HPLC to quantify degradation products .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., light exposure, solvent impurities). Validate findings with accelerated stability testing (40°C/75% RH) .

Q. What computational strategies are suitable for modeling the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Parameterize bromine atoms with polarizable force fields (e.g., OPLS-AA) to account for halogen bonding .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. Analyze RMSD and hydrogen-bonding networks with GROMACS .

Data Analysis and Theoretical Integration

Q. How can researchers integrate this compound into a broader theoretical framework for studying strained hydrocarbon systems?

  • Methodological Answer :

  • Conceptual Linkage : Frame the compound within Baldwin’s rules of ring closure or strain-energy calculations (e.g., via DFT at the B3LYP/6-31G* level) to predict reactivity .
  • Comparative Studies : Synthesize and test analogues (e.g., mono-brominated or fluorinated derivatives) to isolate the effects of steric strain vs. electronic effects .

Q. What experimental designs are optimal for evaluating the environmental fate of this compound in aquatic systems?

  • Methodological Answer :

  • Microcosm Studies : Simulate freshwater ecosystems with controlled variables (pH 6–8, 20°C). Use LC-MS/MS to track biodegradation products and adsorption to sediment .
  • QSAR Modeling : Develop quantitative structure-activity relationship models to predict bioaccumulation potential based on logP and topological polar surface area (TPSA) .

Handling Methodological Challenges

Q. How can synthetic yields be improved when scaling up the dibromination step?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry to enhance heat/mass transfer during bromination. Compare batch vs. continuous-flow reactors with in-line FTIR monitoring .
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to accelerate bromine activation while minimizing side reactions .

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